1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate is an organic compound that belongs to the class of benzodioxanes This compound is characterized by a benzene ring fused with a dioxane ring, which is further substituted with an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate typically involves the following steps:
Formation of 1,4-Benzodioxin-6-ol, 2,3-dihydro-: This intermediate can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxanes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A parent compound without the acetate group.
2,3-Dihydro-1,4-benzodioxin-6-ol: A similar compound with a hydroxyl group instead of an acetate group.
6-Acetyl-1,4-benzodioxane: A compound with an acetyl group instead of an acetate group.
Uniqueness
1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate is unique due to the presence of both the dioxane ring and the acetate group, which confer specific chemical properties and potential applications that are distinct from its analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12O5 |
---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
acetic acid;2,3-dihydro-1,4-benzodioxin-6-ol |
InChI |
InChI=1S/C8H8O3.C2H4O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;1-2(3)4/h1-2,5,9H,3-4H2;1H3,(H,3,4) |
InChI-Schlüssel |
CFXMJXHQVIIBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COC2=C(O1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.